molecular formula C17H11N3O3 B6107581 N-1H-indazol-6-yl-2-oxo-2H-chromene-3-carboxamide

N-1H-indazol-6-yl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6107581
M. Wt: 305.29 g/mol
InChI Key: YVXDDSYBDJFMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-indazol-6-yl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as IKK16 and is a highly potent and selective inhibitor of the IκB kinase (IKK) complex. IKK is a key regulator of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in various cellular processes, including inflammation, immune response, and cell survival.

Scientific Research Applications

N-1H-indazol-6-yl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. This compound has also been studied for its potential anti-inflammatory effects and has been shown to reduce inflammation in several animal models.

Mechanism of Action

N-1H-indazol-6-yl-2-oxo-2H-chromene-3-carboxamide acts as a potent and selective inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKK, this compound prevents the degradation of IκBα, which in turn inhibits the activation of NF-κB. NF-κB is a transcription factor that plays a crucial role in various cellular processes, including inflammation, immune response, and cell survival. By blocking the NF-κB pathway, this compound can inhibit the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by blocking the NF-κB pathway. In animal models, this compound has been shown to reduce inflammation and improve the symptoms of various inflammatory diseases. This compound has also been shown to have potential neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-1H-indazol-6-yl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. This compound is highly potent and selective, and it can be used at low concentrations to achieve significant effects. This compound is also stable and can be stored for long periods without degradation. However, there are some limitations to the use of this compound in lab experiments. This compound is a synthetic compound, and its synthesis can be complex and time-consuming. Additionally, this compound may have off-target effects, and it is important to carefully control the experimental conditions to ensure the specificity of the effects observed.

Future Directions

N-1H-indazol-6-yl-2-oxo-2H-chromene-3-carboxamide has several potential future directions for scientific research. One promising area of research is in the development of new cancer therapies. This compound has shown significant anti-cancer effects in preclinical studies, and it may be useful in the treatment of various types of cancer. Another area of research is in the development of new anti-inflammatory drugs. This compound has been shown to have potent anti-inflammatory effects in animal models, and it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, and to optimize its synthesis and formulation for use in clinical settings.
In conclusion, this compound is a synthetic compound with significant potential for scientific research. This compound has been extensively studied for its potential applications in cancer research, anti-inflammatory therapy, and neuroprotection. This compound acts as a potent and selective inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB pathway. This compound has several advantages for lab experiments, including its potency, selectivity, and stability, but there are also some limitations to its use. Finally, there are several promising future directions for research on this compound, including the development of new cancer therapies, anti-inflammatory drugs, and neuroprotective agents.

Synthesis Methods

The synthesis of N-1H-indazol-6-yl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 5-bromo-2-chlorobenzonitrile with 2,3-dihydroxybenzoic acid to form 5-bromo-2-chloro-3-(2,3-dihydroxyphenyl)benzoic acid. This intermediate is then reacted with 2-aminobenzimidazole to form this compound. The synthesis of this compound has been reported in several research papers, and the purity and yield of the product have been optimized using various methods.

properties

IUPAC Name

N-(1H-indazol-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-16(19-12-6-5-11-9-18-20-14(11)8-12)13-7-10-3-1-2-4-15(10)23-17(13)22/h1-9H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXDDSYBDJFMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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